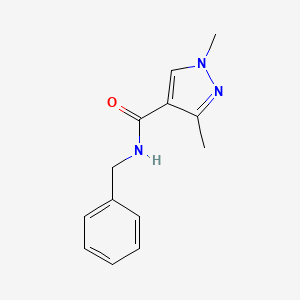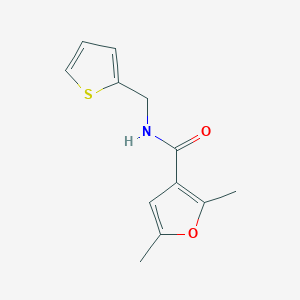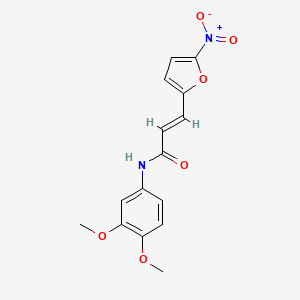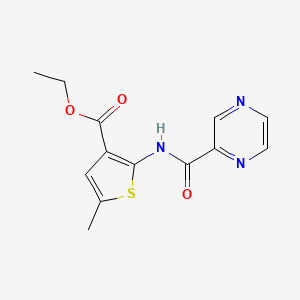
N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide
Overview
Description
N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom, along with two methyl groups at the 1 and 3 positions of the pyrazole ring, and a carboxamide group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with benzylamine under dehydrating conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Amines derived from the reduction of the carboxamide group.
Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3,5-dimethyl-1H-pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a pyrazole ring.
N-benzyl-1,3-dimethyl-1H-imidazole-4-carboxamide: Contains an imidazole ring, offering different electronic properties and reactivity.
Uniqueness
N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-benzyl-1,3-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-12(9-16(2)15-10)13(17)14-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPFTJHGIHHHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-METHOXYPHENYL)METHYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B3590276.png)
![2-(2-chlorophenoxy)-1-[4-(2-furylcarbonyl)piperazino]-1-ethanone](/img/structure/B3590285.png)


![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3590306.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3590310.png)
![2-(2,4-dichlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B3590325.png)
![N-[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B3590332.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(4-nitrophenoxy)acetamide](/img/structure/B3590338.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(4-methylphenyl)urea](/img/structure/B3590339.png)
![N-[2-(aminocarbonyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3590345.png)
![2-(4-chlorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3590355.png)
![4-cyano-N,N,3-trimethyl-5-{[3-(2-thienyl)acryloyl]amino}-2-thiophenecarboxamide](/img/structure/B3590359.png)

